molecular formula C15H9NO7 B13932053 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-nitro-4H-chromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-nitro-4H-chromen-4-one

Cat. No.: B13932053
M. Wt: 315.23 g/mol
InChI Key: XWKQYZWOKXSJOA-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-nitro-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-nitro-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with nitro-substituted benzaldehydes under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted chromenones.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

    Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one.

    Daidzein: 7,4’-Dihydroxyisoflavone.

    Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone.

Uniqueness

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-nitro-4H-chromen-4-one is unique due to the presence of both hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity compared to other flavonoids.

Properties

Molecular Formula

C15H9NO7

Molecular Weight

315.23 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-2-nitrochromen-4-one

InChI

InChI=1S/C15H9NO7/c17-8-3-1-7(2-4-8)12-14(20)13-10(19)5-9(18)6-11(13)23-15(12)16(21)22/h1-6,17-19H

InChI Key

XWKQYZWOKXSJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=CC(=CC(=C3C2=O)O)O)[N+](=O)[O-])O

Origin of Product

United States

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